Maleimidomethyl-3-maleimido propionate

Description

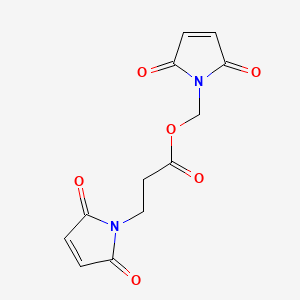

Maleimidomethyl-3-maleimido propionate (MMP) is a cleavable, homobifunctional cross-linking reagent first synthesized by Sato and Nakao in 1981 . Its structure features two maleimide groups separated by a propionate spacer, enabling it to target sulfhydryl (-SH) groups on cysteine residues in proteins. This reactivity allows MMP to form covalent bridges between thiol-containing biomolecules, facilitating the study of protein-protein interactions in intact cellular environments.

In a seminal study, MMP was used to cross-link membrane proteins in human erythrocytes, revealing complexes such as band 3 with bands 4.3, 4.5, 4.6, and 4.7, which were absent in ghost cell experiments . The cleavable nature of MMP (via alkaline treatment) permits post-cross-link analysis of native proteins, making it invaluable for structural biology and membrane protein interaction studies.

Properties

CAS No. |

79951-01-2 |

|---|---|

Molecular Formula |

C12H10N2O6 |

Molecular Weight |

278.22 g/mol |

IUPAC Name |

(2,5-dioxopyrrol-1-yl)methyl 3-(2,5-dioxopyrrol-1-yl)propanoate |

InChI |

InChI=1S/C12H10N2O6/c15-8-1-2-9(16)13(8)6-5-12(19)20-7-14-10(17)3-4-11(14)18/h1-4H,5-7H2 |

InChI Key |

LPXCLYYETHSUGN-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCC(=O)OCN2C(=O)C=CC2=O |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)OCN2C(=O)C=CC2=O |

Other CAS No. |

79951-01-2 |

Synonyms |

maleimidomethyl-3-maleimido propionate MIMIP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

MMP is distinguished from other maleimide-based reagents by its dual maleimide groups and cleavable spacer. Below is a comparison with two structurally related compounds: 3-Maleimidopropionic acid and N-Succinimidyl 3-Maleimidopropionate (SMP) .

Performance and Limitations

- MMP :

- SMP :

- Strengths: Versatile amine-thiol bridging; stable conjugates.

- Limitations: NHS esters hydrolyze rapidly in aqueous solutions, necessitating fresh preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.